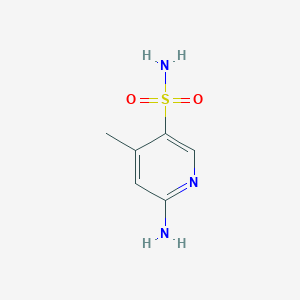

6-Amino-4-methylpyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-4-methylpyridine-3-sulfonamide is a chemical compound with the CAS Number: 2230803-88-8 . It has a molecular weight of 187.22 . It is usually in the form of a powder .

Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 187.22 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Synthesis and Complexation with Metal Ions

6-Amino-4-methylpyridine-3-sulfonamide derivatives have been explored for their ability to form complexes with metal ions, such as Nickel (II) and Iron (II). These complexes exhibit potential for increased biological and catalytic activity, making them of interest in pharmaceutical and chemical industries. For example, the sulfonamide derivative acts as a neutral ligand towards Ni (II) and Fe (II) ions, indicating a transfer of electrons from the ligand to the d-orbitals of the metals, which could enhance the compound's pharmaceutical applications (Orie, Duru, & Ngochindo, 2021).

Antibody Generation and Immunoassay Development

Research into sulfonamide antibiotics has led to the generation of antibodies with broad specificity, facilitating the development of highly sensitive enzyme-linked immunosorbent assays (ELISAs) for detecting sulfonamide antibiotic residues in complex matrices like milk. This application is particularly relevant for monitoring and ensuring food safety, demonstrating the versatility of sulfonamide derivatives in bioanalytical methods (Adrián et al., 2009).

Catalytic and Inhibitory Potential

Derivatives of this compound have been synthesized and tested for their inhibitory effects on human carbonic anhydrase isoenzymes. These studies reveal that certain sulfonamide derivatives can act as effective inhibitors of these enzymes, suggesting potential therapeutic applications in treating diseases where enzyme activity is a contributing factor (Yenikaya et al., 2011).

Structural and Molecular Studies

Investigations into the structural properties of sulfonamide derivatives have provided insights into their molecular conformations and interactions. For instance, studies on the crystal structures of various forms of sulfonamide compounds have elucidated the molecular basis for their polymorphism and potential interactions with biological targets. Such research underpins the design of sulfonamide-based therapeutics by revealing how molecular structure affects drug activity and stability (Bar & Bernstein, 1985).

Novel Synthetic Pathways

Recent advances in chemistry have unveiled new synthetic pathways involving this compound, enabling the creation of complex molecules with potential pharmaceutical applications. These methodologies include copper-catalyzed reactions and iron-catalyzed intramolecular C-H amidation, highlighting the role of sulfonamide derivatives in facilitating innovative synthetic strategies (Zhou et al., 2013).

properties

IUPAC Name |

6-amino-4-methylpyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c1-4-2-6(7)9-3-5(4)12(8,10)11/h2-3H,1H3,(H2,7,9)(H2,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPVXDPIISDOLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1S(=O)(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2944249.png)

![8,8'-Bis(diphenylphosphino)-3,3'-propano-3,3',4,4'-tetrahydro-2,2'-spirobi[2H-1-benzopyran]](/img/structure/B2944250.png)

![2-[4-(4-Chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2944251.png)

![3,5-dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2944262.png)